二甲基(4-氯苯基)硅醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

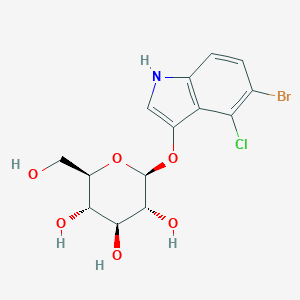

Dimethyl(4-chlorophenyl)silanol is a sila-substituted compound, which means it contains a silicon atom that has replaced a carbon atom typically found in organic compounds. This type of substitution can lead to changes in the physical, chemical, and biological properties of the molecule. Although the provided papers do not directly discuss Dimethyl(4-chlorophenyl)silanol, they do provide insights into the synthesis and properties of similar sila-substituted compounds, which can be informative for understanding the characteristics of Dimethyl(4-chlorophenyl)silanol.

Synthesis Analysis

The synthesis of sila-substituted compounds, such as Dimethyl(4-methyl-3-cyclohexenyl)silanol, involves specific reaction pathways that can be outlined in a scheme, as mentioned in the first paper . This process typically includes the use of precursors and may involve reduction steps to obtain the desired sila derivatives. The synthesis of these compounds is of interest due to their potential applications in various fields, including perfumery and pharmacology.

Molecular Structure Analysis

The molecular structure of sila-substituted compounds is characterized by the presence of a silicon atom within the molecular framework. This substitution can lead to the formation of unique intramolecular and intermolecular interactions, such as O-H---N hydrogen bonds, which are observed in the solid state of related compounds . These interactions can significantly influence the stability and reactivity of the molecules.

Chemical Reactions Analysis

Sila-substituted compounds can participate in chemical reactions that are similar to their carbon analogs. However, the presence of silicon can alter the reactivity patterns. For example, the sila derivatives of terpinene and carvomenthene were obtained by reduction from their respective precursors . The pharmacological properties of sila-substituted compounds, such as antimuscarinic and spasmolytic activities, have also been explored, indicating that these molecules can interact with biological systems in a manner distinct from their carbon counterparts .

Physical and Chemical Properties Analysis

The physical and chemical properties of sila-substituted compounds are influenced by the silicon substitution. For instance, the fragrance intensity and spectrum of Dimethyl(4-methyl-3-cyclohexenyl)silanol are comparable to the natural product α-terpineol, but with a shift towards the odor of lily of the valley . The pharmacological properties of sila-substituted compounds, such as their antimuscarinic and spasmolytic activities, are also noteworthy and can be different from those of their carbon analogs . These properties are determined by the molecular structure and the nature of the substituents attached to the silicon atom.

科学研究应用

Cross-Coupling Reactions and Mechanistic Analysis

二甲基(4-氯苯基)硅醇,像其相关的有机硅化合物一样,在有机合成领域起着至关重要的作用。丹麦、斯韦斯和韦尔利(2004年)的研究揭示了钯催化的交叉偶联反应机制,涉及有机硅前体,如硅醇。这项研究阐明了四丁基铵氟化物(TBAF)和硅醇之间形成的氢键络合物在这些反应中作为常见中间体的作用。理解这些机制对于推动有机合成领域的发展和拓宽有机硅化合物在化学生产中的应用至关重要(Denmark, Sweis, & Wehrli, 2004)。

Pesticide Immobilization

普拉多和艾罗迪(2001年)的工作突显了有机硅化合物在环境应用中的潜力。他们探讨了农药(如二乌隆)在硅胶表面的固定化过程,涉及有机硅化合物。通过有机硅中间体将农药共价键合到硅表面,开辟了控制农药释放和环境修复技术的新途径(Prado & Airoldi, 2001)。

Olefin Oligomerization and Catalysis

Rossetto等人(2015年)的研究深入探讨了涉及镍MCM-41和β-二亚胺配体的有机硅化合物集成的异质复合物的合成。这些复合物在催化烯烃寡聚化方面表现出潜力,展示了有机硅化合物在催化和工业化学中的多功能性(Rossetto等人,2015年)。

Synthesis of Optically Active Polymers

在聚合物科学领域,周和川上(2005年)利用三(五氟苯基)硼烷作为催化剂,合成了含硅氧烷单元的光学纯和完全二异构聚合物。这项研究展示了有机硅化合物在生产具有精确结构和光学性能的材料中的作用,为具有特定功能的先进材料铺平了道路(Zhou & Kawakami, 2005)。

Ionophore in Membrane Sensors

Hassan等人(2003年)利用结构类似于有机硅化合物的肝药物作为膜传感器中钡离子的离子载体。这种传感器的开发对于环境监测和工业过程控制至关重要,表明了有机硅化合物在分析化学中的潜力(Hassan et al., 2003)。

属性

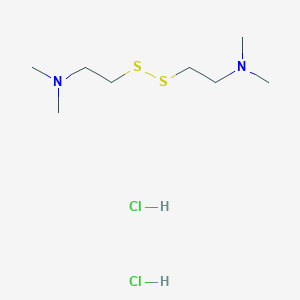

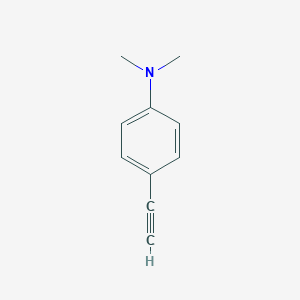

IUPAC Name |

(4-chlorophenyl)-hydroxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSUCCLZUOSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557335 |

Source

|

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(4-chlorophenyl)silanol | |

CAS RN |

18246-04-3 |

Source

|

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)